4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole
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Overview
Description
4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 4th and 5th positions and a prop-2-ynyl group at the 1st position. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and dyes for solar cells and other optical applications
Mechanism of Action
The mechanism of action of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the prop-2-ynyl group allows for unique interactions with biological macromolecules, potentially leading to the inhibition of enzyme activity or alteration of receptor function .
Comparison with Similar Compounds
4,5-Dimethylimidazole: Lacks the prop-2-ynyl group, resulting in different chemical and biological properties.
1-Prop-2-ynylimidazole: Lacks the methyl groups at the 4th and 5th positions, affecting its reactivity and interactions.
4,5-Diphenylimidazole: Contains phenyl groups instead of methyl groups, leading to different steric and electronic effects.
Uniqueness: 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole is unique due to the presence of both methyl and prop-2-ynyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
4,5-dimethyl-1-prop-2-ynylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-4-5-10-6-9-7(2)8(10)3/h1,6H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUFCVKUFALPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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